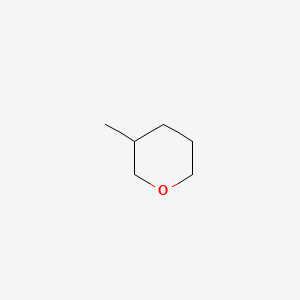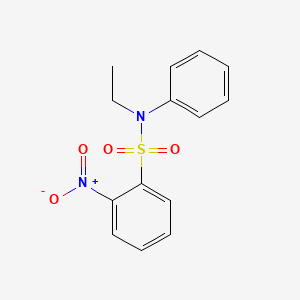![molecular formula C19H17ClF3NO7 B1614948 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate CAS No. 72082-45-2](/img/structure/B1614948.png)
2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate
Overview
Description
2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate is a complex organic compound with a diverse range of potential applications in scientific research and industry. This compound is notable for its unique structural features, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate typically involves multi-step organic reactions. The synthetic route might start with the preparation of intermediate compounds such as 2-chloro-4-(trifluoromethyl)-phenol and 2-nitrophenol, which are then further reacted to form the final product.
Industrial Production Methods: : Industrial production would likely require optimization of reaction conditions to maximize yield and purity. This could involve the use of catalysts, precise temperature control, and purification techniques like chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo a variety of chemical reactions such as:
Oxidation: : Conversion to more oxidized forms.
Reduction: : Conversion to more reduced forms.
Substitution: : Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogenating agents, nucleophiles.
Major Products: : The major products formed depend on the specific reactions undertaken but can include more complex or simpler derivatives of the parent compound.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: : Potential use in biochemical assays to study interactions with biological molecules.
Medicine: : Investigated for pharmacological activity, including potential therapeutic effects.
Industry: : Used as an intermediate in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate varies depending on its application. In biological systems, it may interact with specific proteins or enzymes, influencing biochemical pathways. The molecular targets and pathways would include specific binding sites on target proteins, possibly involving hydrogen bonding, van der Waals forces, or covalent bonding, depending on the compound’s exact structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl 2-{5-[4-chloro-phenoxy]-2-nitrophenoxy}propanoate
2-Methoxyethyl 2-{5-[2,4-dichloro-phenoxy]-2-nitrophenoxy}propanoate
Uniqueness: : The presence of the trifluoromethyl group in 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate contributes to its unique chemical behavior, influencing its reactivity and interaction with other molecules. This sets it apart from similar compounds, which may not possess the same electronic and steric properties.
Properties
IUPAC Name |
2-methoxyethyl 2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO7/c1-11(18(25)29-8-7-28-2)30-17-10-13(4-5-15(17)24(26)27)31-16-6-3-12(9-14(16)20)19(21,22)23/h3-6,9-11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPUALZJNOPFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCOC)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70992807 | |
| Record name | 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70992807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72082-45-2 | |
| Record name | Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, 2-methoxyethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072082452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70992807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


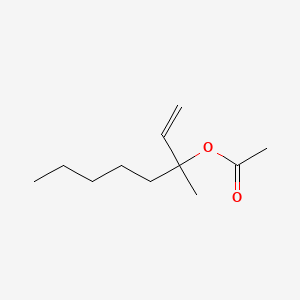
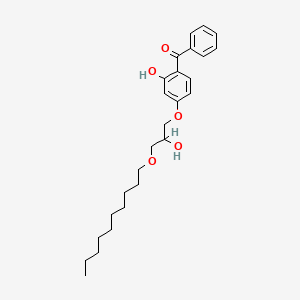
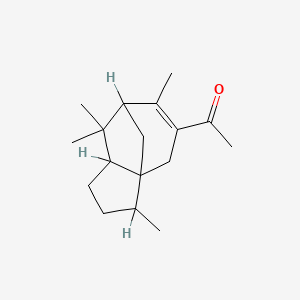

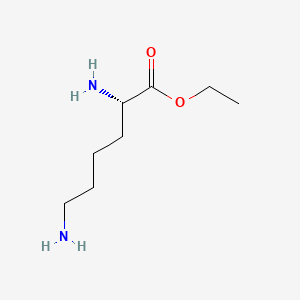
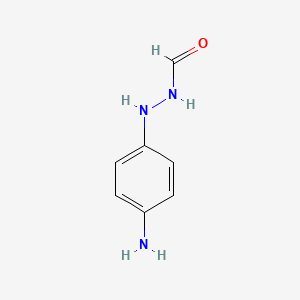

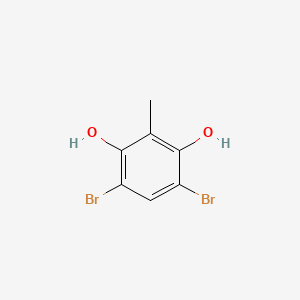
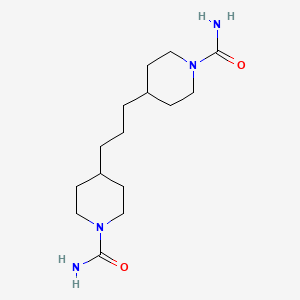
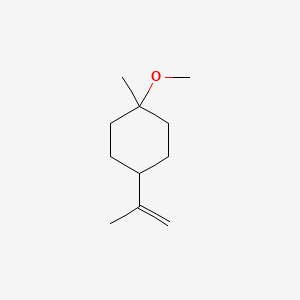
![N-(2-hydroxy-1-methyl-2-phenylethyl)-N,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulphonamide](/img/structure/B1614882.png)
